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molecular formula C14H6Cl3NO2 B8609636 1H-Isoindole-1,3(2H)-dione, 4,5,7-trichloro-2-phenyl- CAS No. 132841-05-5

1H-Isoindole-1,3(2H)-dione, 4,5,7-trichloro-2-phenyl-

Cat. No. B8609636
M. Wt: 326.6 g/mol
InChI Key: VTDVEZCFYITQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596104

Procedure details

3,4,6-Trichlorophthalic acid (500 g, 1.86 moles), glacial acetic acid (4 L), and aniline (175 mL, 1.92 moles) were charged to a 12 L 3-neck flask equipped with a condenser, a stirrer and a thermometer. The mixture was heated with stirring and maintained at 100°-101° C. for 2 hours, then cooled to room temperature and filtered. The filter cake was washed with cold water and vacuum dried (70° C., 0.2 mmHg) for 24 hours to yield 590.7 g of 97.5% pure 3,4,6-trichloro-N-phenylphthalimide (m.p. 199°-200° C.).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:13]([OH:15])=O.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(O)(=O)C>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:4]2[C:5]([N:16]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:13](=[O:15])[C:3]=12)=[O:7]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=C(C=C1Cl)Cl)C(=O)O
Name
Quantity
175 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
4 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 100°-101° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with cold water and vacuum
CUSTOM
Type
CUSTOM
Details
dried (70° C., 0.2 mmHg) for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 590.7 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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